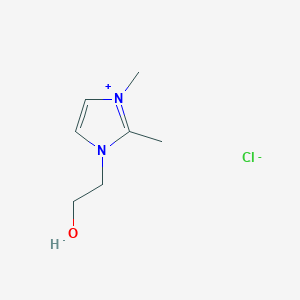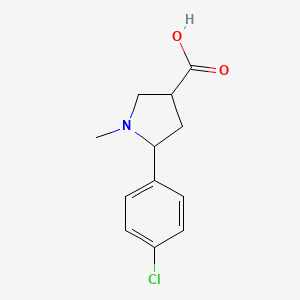
5-(4-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the pyrrolidine ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and methylamine.
Formation of Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting 4-chlorobenzaldehyde with methylamine under acidic conditions to form an intermediate Schiff base, which is then reduced to form the pyrrolidine ring.
Carboxylation: The next step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation of the pyrrolidine ring using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize advanced catalytic processes and optimized reaction conditions to achieve higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(4-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(4-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Chlorophenyl)-1-methylpyrrolidine-2-carboxylic acid: Similar structure with the carboxylic acid group at a different position.
5-(4-Chlorophenyl)-1-ethylpyrrolidine-3-carboxylic acid: Similar structure with an ethyl group instead of a methyl group.
5-(4-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid: Similar structure with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of 5-(4-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid lies in its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H14ClNO2 |
|---|---|
Poids moléculaire |
239.70 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H14ClNO2/c1-14-7-9(12(15)16)6-11(14)8-2-4-10(13)5-3-8/h2-5,9,11H,6-7H2,1H3,(H,15,16) |
Clé InChI |
WQDFALBSBODLEE-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(CC1C2=CC=C(C=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


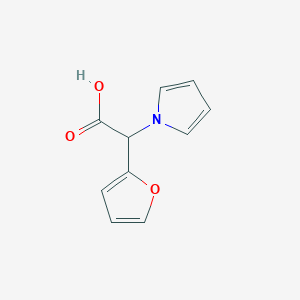

![4-[(Carboxymethyl)amino]butanoic acid HCl](/img/structure/B14881388.png)
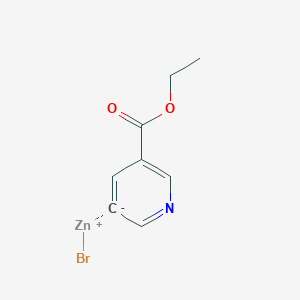
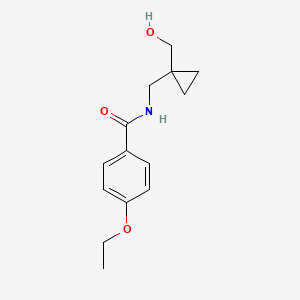
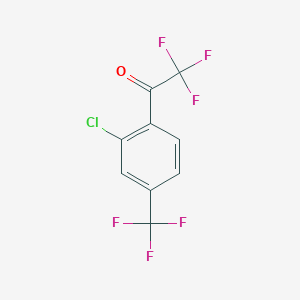
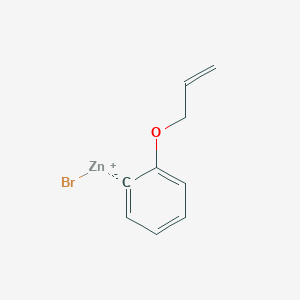
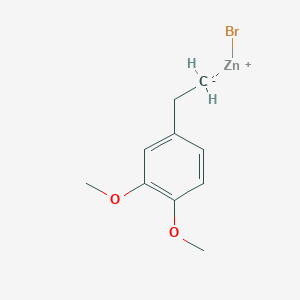
![6-isopropyl-1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B14881441.png)
![N-((2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl)benzenesulfonamide](/img/structure/B14881443.png)
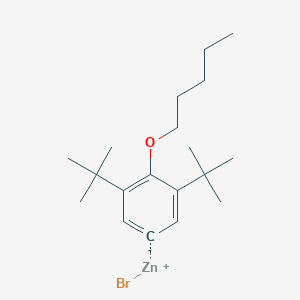
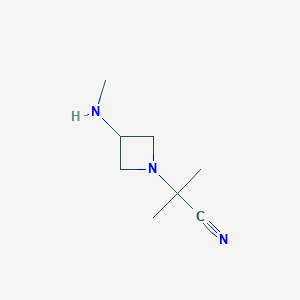
![N'-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B14881454.png)
